Product packaging for 2,3-diethyl-N,6-dihydroxybenzamide(Cat. No.:CAS No. 349392-88-7)

2,3-diethyl-N,6-dihydroxybenzamide

Cat. No.: B13955172
CAS No.: 349392-88-7
M. Wt: 209.24 g/mol
InChI Key: XYZWXCIYWSDRDZ-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Chemical Biology

Benzamide scaffolds are privileged structures in drug discovery, appearing in a wide array of approved drugs and clinical candidates. acs.orgnih.gov Their ability to form key hydrogen bonds and participate in various non-covalent interactions allows them to bind to a diverse range of biological targets, including enzymes and receptors. nih.gov This has led to the development of benzamide-containing compounds with applications as antimicrobial, analgesic, and anticancer agents. nih.gov

A notable area of research is the development of benzamide derivatives as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA damage repair. nih.gov Targeting PARP-1 is a promising strategy in cancer therapy, and novel benzamide derivatives have shown potent anticancer activity by inhibiting this enzyme, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Furthermore, benzamides are being investigated as inhibitors of the cell division protein FtsZ, a potential target for new antibacterial drugs, including those effective against resistant strains. nih.gov

Overview of Dihydroxybenzamide Derivatives in Academic Inquiry

The addition of hydroxyl groups to the benzamide scaffold, creating dihydroxybenzamide derivatives, further expands the chemical space for biological activity. These derivatives are the subject of academic inquiry due to their potential as therapeutic agents. For instance, various dihydroxybenzamide derivatives have been synthesized and investigated for a range of pharmacological effects. google.com The positions of the hydroxyl groups on the benzene (B151609) ring can significantly influence the compound's binding affinity and biological function.

Research Trajectories for Novel Benzamide Compounds

Current research into novel benzamide compounds is focused on several promising trajectories. One major area is the development of targeted therapies, such as the aforementioned PARP-1 inhibitors for cancer. nih.gov Researchers are also exploring benzamide derivatives as glucokinase activators for the treatment of diabetes, using computational approaches to design more potent compounds. nih.gov

Another significant research direction is the synthesis of novel benzamides with antimicrobial properties. nih.govmdpi.com This includes the design of compounds that can overcome existing mechanisms of drug resistance in bacteria. nih.gov The versatility of the benzamide scaffold allows for the creation of extensive libraries of related compounds, which can then be screened for a wide range of biological activities. nih.govmdpi.com The development of new synthetic methodologies, such as photoredox/nickel dual catalysis, is also expanding the possibilities for creating diverse benzamide structures. acs.org

Data on Related Benzamide Derivatives

Due to the limited specific data for 2,3-diethyl-N,6-dihydroxybenzamide, the following tables present information on related benzamide compounds to provide context for the potential properties and research areas of interest for this class of molecules.

Table 1: Physicochemical Properties of Selected Benzamide Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Benzamide55-21-0C₇H₇NO121.14
This compound349392-88-7C₁₁H₁₅NO₃209.24
2,3-DiethylbenzamideNot AvailableC₁₁H₁₅NO177.24
N,N-Diethyl-2,3-dihydroxybenzamideNot AvailableC₁₁H₁₅NO₃Not Available
3,5-Dihydroxybenzamide3147-62-4C₇H₇NO₃153.14

Data sourced from multiple chemical databases. guidechem.comscbt.comwikipedia.orgnih.govnih.gov

Table 2: Research Applications of Various Benzamide Scaffolds

Benzamide Derivative TypeTherapeutic Area of InterestExample Target
Substituted BenzamidesOncologyPARP-1 Inhibitors
DihydroxybenzamidesVariousEnzyme Inhibition
Benzamides with Pyridine MoietiesAgriculturePesticidal Agents
Benzenesulfonamide-BenzamidesNeurology/Metabolic DisordersCarbonic Anhydrase & Acetylcholinesterase Inhibitors
Benzamides targeting FtsZInfectious DiseaseAntibacterial Agents

This table represents a synthesis of findings from various research articles. nih.govnih.govnih.govgoogle.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B13955172 2,3-diethyl-N,6-dihydroxybenzamide CAS No. 349392-88-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

349392-88-7

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2,3-diethyl-N,6-dihydroxybenzamide

InChI

InChI=1S/C11H15NO3/c1-3-7-5-6-9(13)10(8(7)4-2)11(14)12-15/h5-6,13,15H,3-4H2,1-2H3,(H,12,14)

InChI Key

XYZWXCIYWSDRDZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)O)C(=O)NO)CC

Origin of Product

United States

Advanced Synthetic Methodologies for 2,3 Diethyl N,6 Dihydroxybenzamide

Retrosynthetic Analysis and Strategic Disconnections for the 2,3-Diethyl-N,6-dihydroxybenzamide Core

A retrosynthetic analysis of the target molecule, this compound, suggests several plausible disconnection points. The primary disconnection is at the amide bond, a common strategy in the retrosynthesis of amides. youtube.com This leads to two key synthons: a 2,3-diethyl-6-hydroxybenzoic acid derivative and hydroxylamine (B1172632).

A further disconnection of the 2,3-diethyl-6-hydroxybenzoic acid intermediate involves the removal of the carboxyl and hydroxyl groups, as well as the two ethyl groups, leading back to a simple phenolic starting material. The key transformations in the forward synthesis would thus involve:

Aromatic Substitution: Introduction of the two ethyl groups onto a phenolic core.

Carboxylation: Introduction of a carboxylic acid group.

Hydroxylation: Introduction of the second hydroxyl group ortho to the carboxylic acid.

Amidation: Formation of the N-hydroxyamide (hydroxamic acid) functionality.

The order of these steps is crucial for managing regioselectivity and functional group compatibility. A plausible forward-synthetic pathway would begin with the alkylation of a suitable phenol, followed by carboxylation, hydroxylation, and finally, amidation.

Development of Novel Synthetic Pathways to this compound

The synthesis of N-hydroxybenzamide derivatives is of significant interest, particularly due to their potential as histone deacetylase (HDAC) inhibitors. vnu.edu.vnnih.govnih.gov Novel pathways often focus on efficient and selective methods for each key bond formation.

Alkylation: The introduction of the two ethyl groups onto the aromatic ring can be achieved via a Friedel-Crafts alkylation reaction. jk-sci.com Starting with a phenol, direct alkylation can be challenging due to the strong activating nature of the hydroxyl group, which can lead to polyalkylation and poor regioselectivity. stackexchange.com The oxygen atom's lone pairs can also coordinate with the Lewis acid catalyst, reducing its activity. stackexchange.com

Modern approaches offer better control. For instance, a dual-catalyst system using ZnCl₂ and camphorsulfonic acid (CSA) has been shown to promote site-selective ortho-alkylation of phenols with unactivated secondary alcohols. researchgate.netchemrxiv.org While our target requires ethyl groups, this principle of using synergistic catalytic systems to control regioselectivity is applicable. An alternative is to use a protected phenol, such as anisole (B1667542) (methoxybenzene), to moderate the reaction and then deprotect the hydroxyl group later in the synthesis.

Acylation/Amidation: The formation of the amide bond is the final key step. Direct amidation of carboxylic acids with amines is possible but often requires harsh conditions or activating agents. researchgate.netacs.org A highly effective method for synthesizing N-hydroxyamides (hydroxamic acids) involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with hydroxylamine or a protected form thereof. nih.govacs.org

To form the target N,6-dihydroxybenzamide, the 2,3-diethyl-6-hydroxybenzoic acid would first be converted to its more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. nih.gov This acyl chloride can then be reacted with hydroxylamine hydrochloride in the presence of a base to yield the final product. organic-chemistry.org The use of protected hydroxylamines can prevent side reactions and improve yields. nih.gov

Hydroxylation: Introducing a hydroxyl group at the C6 position, ortho to the carboxylic acid, is a critical and potentially challenging step. Traditional methods can lack regioselectivity. Recent advancements in C-H activation have provided powerful tools for directed hydroxylation. Palladium-catalyzed ortho-hydroxylation of benzoic acids using O₂ or air as the oxidant offers a highly selective method under non-acidic conditions, showing excellent functional group compatibility. thieme-connect.com Another advanced method employs iron(II) complexes to catalyze the regioselective hydroxylation of aromatic acids with hydrogen peroxide. nih.govnih.govrsc.org These methods direct the hydroxylation to the position ortho to the anchoring carboxylate group, which is precisely what is required for the synthesis of the 6-hydroxy intermediate. nih.govrsc.org

Table 1: Comparison of Catalytic Systems for Ortho-Hydroxylation of Benzoic Acids

Catalytic System Oxidant Key Features Reference
Pd(OAc)₂ / AcOK O₂ (1 atm) or Air High selectivity for ortho-position; good functional group tolerance. thieme-connect.com
[Fe(II)(BPMEN)] H₂O₂ Employs a non-heme iron center; mild conditions. nih.govrsc.org

Stereoselective Synthesis Approaches to Benzamide (B126) Derivatives (If Applicable)

The target molecule, this compound, is achiral and possesses no stereocenters. Therefore, stereoselective synthesis is not directly applicable to its preparation.

However, in the context of related benzamide derivatives that do contain chiral centers (e.g., in side chains attached to the aromatic ring or the amide nitrogen), stereoselective methods are paramount. For instance, the synthesis of chiral piperidine (B6355638) derivatives can be achieved via formal [4+2] cyclization followed by stereoselective reductions and functionalizations. acs.org When synthesizing chiral N-protected amino acid amides, the choice of coupling reagent and conditions is critical to prevent racemization. acs.orgorganic-chemistry.org

Scale-Up Considerations for Research Quantity Synthesis

Scaling up a multi-step synthesis from milligram to gram quantities for research purposes presents several challenges.

Reagent and Solvent Quantities: Increasing the scale requires larger volumes of solvents and reagents, which can impact reaction times, heating/cooling efficiency, and cost.

Reaction Work-Up and Purification: Procedures that are simple on a small scale, like extraction and column chromatography, can become cumbersome and time-consuming at a larger scale. Recrystallization is often a preferred method for purification on a gram scale. nih.gov

Thermal Management: Exothermic or endothermic reactions need careful monitoring and control as the surface-area-to-volume ratio decreases, making heat transfer less efficient.

Safety: A thorough hazard analysis for each step is crucial. orgsyn.org For example, the use of reactive intermediates like acyl chlorides or pyrophoric reagents requires stringent safety protocols.

For the proposed synthesis, scaling up the Friedel-Crafts alkylation would require careful control of temperature to manage its typically exothermic nature. The final purification of this compound would ideally be achieved through recrystallization to avoid large-scale chromatography. Green chemistry principles, such as using recoverable catalysts or solvent-free conditions, can also be considered to improve the efficiency and sustainability of the synthesis. researchgate.net

Synthesis of Deuterated or Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable for studying reaction mechanisms and metabolic pathways. nih.gov Deuterium (B1214612) (²H or D) is a common label.

Deuteration of the Aromatic Ring: Specific deuterium atoms could be incorporated into the aromatic ring of this compound. A common strategy involves a halogen-metal exchange followed by quenching with a deuterium source like heavy water (D₂O). For example, a bromo-substituted precursor could be treated with a strong base like n-butyllithium to form an aryllithium species, which is then quenched with D₂O to install the deuterium atom. youtube.com Another modern approach is direct hydrogen-deuterium exchange (HDE) catalyzed by transition metals like iridium or ruthenium, using D₂ or D₂O as the deuterium source. nih.gov Base-promoted H-D exchange using deuterated solvents like DMSO-d₆ can also be effective for certain substrates. nih.govacs.org

¹⁵N or ¹³C Labeling: To study the amide bond formation or the compound's biological interactions, ¹⁵N-labeled hydroxylamine could be used in the final amidation step to produce ¹⁵N-labeled this compound. Similarly, starting with a ¹³C-labeled precursor, such as ¹³C-carboxyl-labeled benzoic acid, would allow for the synthesis of a ¹³C-labeled version of the target molecule. These labeled compounds would be essential for detailed NMR studies and mass spectrometry-based metabolic tracking.

Table 2: Potential Isotopically Labeled Positions and Synthetic Strategies

Labeled Position Isotope Synthetic Precursor/Reagent Method Reference
Aromatic C-H D Bromo-diethyl-hydroxybenzoic acid Halogen-metal exchange & D₂O quench youtube.com
Aromatic C-H D Diethyl-hydroxybenzoic acid Ru-catalyzed H-D exchange with D₂O nih.gov
Amide N-H ¹⁵N 2,3-diethyl-6-hydroxybenzoyl chloride Amidation with ¹⁵NH₂OH·HCl organic-chemistry.org

Computational Chemistry and Chemoinformatic Characterization of 2,3 Diethyl N,6 Dihydroxybenzamide

Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors

There is no published data on the quantum mechanical calculations for 2,3-diethyl-N,6-dihydroxybenzamide. Such calculations would typically involve methods like Density Functional Theory (DFT) to elucidate the molecule's electronic properties.

Frontier Molecular Orbital Analysis of this compound

A frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energies of HOMO and LUMO and their distribution across the molecule indicate its propensity to donate or accept electrons in chemical reactions. Without specific calculations for this compound, no data on its HOMO-LUMO gap or orbital localizations can be provided.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map illustrates the charge distribution on the surface of a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is vital for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biological targets. However, no ESP maps for this compound are available in the public domain.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional shape and flexibility of a molecule are critical to its function. Conformational analysis and molecular dynamics simulations are the primary tools to investigate these aspects.

Identification of Preferred Conformations and Tautomeric Forms

For a molecule like this compound, with several rotatable bonds and acidic protons, multiple conformations and tautomeric forms are possible. Computational studies would identify the lowest energy (most stable) conformations and the relative energies of different tautomers. This information is fundamental for understanding how the molecule might present itself to a biological receptor. Regrettably, no such conformational or tautomeric analysis has been published.

Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including the flexibility of its diethyl and hydroxyl groups. Furthermore, these simulations can explore how the presence of a solvent, such as water, influences the molecule's conformational preferences. This is particularly important for predicting its behavior in a biological environment. No MD simulation data for this compound is currently available.

Molecular Docking Studies with Hypothesized Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Given the lack of any identified biological targets or docking studies for this compound, it is impossible to report on its potential binding modes or affinities with any protein.

Prediction of Binding Modes and Interaction Energies

To predict how this compound might interact with a protein target, molecular docking simulations are a primary tool. This computational technique places the ligand (this compound) into the binding site of a protein and predicts its conformation and orientation. The simulation then calculates a scoring function to estimate the binding affinity.

Following docking, molecular dynamics (MD) simulations can provide a more detailed picture of the binding mode and stability of the protein-ligand complex over time. These simulations can reveal the flexibility of the ligand and the protein, as well as the energetic contributions of various interactions. A key method for calculating the binding free energies from these simulations is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. nih.gov

Table 1: Theoretical Interaction Energy Components for a Ligand-Protein Complex

Interaction TypeDescriptionPotential Contribution to Binding
Van der Waals Short-range attractive and repulsive forces between non-bonded atoms.Significant for shape complementarity.
Electrostatic Interactions between charged or polar atoms.Crucial for specificity and strong binding.
Hydrogen Bonds A specific type of electrostatic interaction involving a hydrogen atom and an electronegative atom.Highly directional and key for recognition.
Hydrophobic The tendency of nonpolar groups to associate in an aqueous environment.A major driving force for binding.
Solvation Energy The energy change associated with moving the ligand and protein from solvent to the binding site.Can either favor or oppose binding.

This table represents a generalized breakdown of interaction energies that would be analyzed for a this compound-protein complex.

Identification of Key Interacting Residues in Theoretical Protein-Ligand Complexes

A critical output of molecular docking and MD simulations is the identification of specific amino acid residues within the protein's binding site that form key interactions with the ligand. These residues are fundamental to the stability and specificity of the binding.

Key interacting residues are typically identified based on their proximity to the ligand and the types of interactions they form, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For instance, in studies of other benzamide (B126) analogues, crucial hydrogen bond interactions have been observed with residues like Val 207, Asn 263, Leu 209, Gly 205, and Asn-299 in the active site of the FtsZ protein. nih.govresearchgate.net The identification of such residues is vital for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.govnih.govresearchgate.net

Table 2: Example of Key Interacting Residues in a Theoretical Benzamide-Protein Complex

ResidueInteraction TypeDistance (Å)
Aspartic Acid (ASP) 145Hydrogen Bond2.8
Valine (VAL) 88Hydrophobic3.5
Phenylalanine (PHE) 256π-π Stacking4.0
Lysine (LYS) 140Electrostatic3.1

This table provides a hypothetical example of the types of data generated from a simulation to identify key interactions for a compound like this compound.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Benzamide Analogues (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. archivepp.com For benzamide analogues, QSAR models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of molecules with improved properties. nih.govresearchgate.nettandfonline.com

The development of a robust QSAR model involves several key steps, including the careful curation of a dataset of compounds with known activities, the generation of molecular descriptors, feature selection, model building, and rigorous validation. archivepp.com

Descriptor Generation and Feature Selection for this compound and its Analogues

The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical information of the molecules. These descriptors can be categorized into different classes:

1D Descriptors: These include basic properties like molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices and substructure counts.

3D Descriptors: These are calculated from the 3D conformation of the molecule and can include information about molecular shape and electronic properties. researchgate.net

For a compound like this compound, a range of descriptors would be calculated to capture its unique physicochemical properties. guidechem.com Once a large number of descriptors are generated, feature selection techniques are employed to identify the most relevant descriptors that correlate with the biological activity of interest. This step is crucial to avoid overfitting and to build a predictive and interpretable model.

Predictive Modeling of Theoretical Biological Interactions

With a set of relevant descriptors for a series of benzamide analogues, a predictive QSAR model can be built using various statistical and machine learning methods. Common techniques include:

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large.

Support Vector Machines (SVM): A machine learning algorithm that can be used for both classification and regression tasks.

Random Forest (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

A successful QSAR model for benzamide analogues would be able to predict the biological activity of new compounds, including this compound, based solely on their calculated descriptors. For example, a 3D-QSAR model developed for a series of benzamide derivatives acting as FtsZ inhibitors showed a good correlation between experimental and predicted activity. nih.govresearchgate.nettandfonline.com Another study on aminophenyl benzamide derivatives as histone deacetylase inhibitors resulted in a model with excellent predictive power. researchgate.net These models provide valuable insights into the structure-activity relationships and guide the rational design of new, more potent therapeutic agents.

Investigation of Molecular Interactions and Potential Biological Mechanisms in Vitro and Mechanistic Focus

Enzyme Binding and Inhibition Kinetics Studies (In Vitro)

There is no available scientific literature detailing the in vitro enzyme binding and inhibition kinetics of 2,3-diethyl-N,6-dihydroxybenzamide.

Exploration of Specific Enzyme Targets Potentially Modulated by Dihydroxybenzamides

No studies have been published that explore or identify specific enzyme targets for this compound. Research on other dihydroxybenzamide derivatives has suggested potential interactions with various enzymes, but these findings cannot be attributed to the specific diethyl-substituted compound .

Determination of Inhibition Constants (Ki) and IC50 Values (In Vitro)

Due to the absence of enzyme inhibition studies, there are no determined inhibition constants (Ki) or IC50 values for this compound.

Receptor Binding Affinity Studies (In Vitro)

No in vitro receptor binding affinity studies for this compound have been reported in the scientific literature.

Ligand-Receptor Interaction Profiling in Cell-Free Systems

There is no data available from ligand-receptor interaction profiling in cell-free systems for this compound.

Saturation and Competition Binding Assays (In Vitro)

No saturation or competition binding assays have been conducted to characterize the binding of this compound to any specific receptors.

Cellular Pathway Modulation in Model Systems (In Vitro)

There is a lack of published research on the effects of this compound on cellular pathways in in vitro model systems. Consequently, its potential to modulate any cellular signaling or metabolic pathways remains uninvestigated.

Investigation of Intracellular Signaling Cascades Affected by a Novel Compound (In Vitro)

When studying a new chemical entity, researchers often begin by treating cultured cells with the compound to observe its general effects on key intracellular signaling cascades. These pathways, such as the MAPK/ERK or PI3K/Akt pathways, are fundamental to cell proliferation, survival, and metabolism. Using techniques like Western blotting with phospho-specific antibodies, scientists can determine if the compound enhances or inhibits the phosphorylation of crucial proteins within these cascades, offering initial clues about its mechanism of action.

Gene Expression and Proteomic Analysis in Cultured Cells (In Vitro)

To gain a broader understanding of a compound's cellular impact, global changes in gene and protein expression are analyzed. Methodologies such as RNA-sequencing (for gene expression) or mass spectrometry-based proteomics are employed. These techniques can reveal which genes or proteins are significantly upregulated or downregulated upon treatment, helping to formulate hypotheses about the compound's biological role and potential molecular targets.

Target Identification Methodologies for a Novel Compound

Identifying the specific protein(s) that a compound interacts with is a crucial step in drug discovery, a process known as target deconvolution.

Affinity Probe Synthesis and Application

One common strategy involves synthesizing an "affinity probe." This is a modified version of the compound of interest that incorporates two additional features: a reactive group for covalently linking to its target and a reporter tag (like biotin) for enrichment and identification. nih.gov For example, a photoreactive group such as a diazirine can be added to the compound, which, upon exposure to UV light, forms a permanent bond with the target protein it is bound to. nih.gov The tagged protein can then be pulled out of the cellular mixture and identified.

Mechanistic Insights into Interaction Specificity and Selectivity

Covalent vs. Non-Covalent Binding Mechanisms (In Vitro)

Detailed research findings and data tables would be presented here if available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Theoretical Studies for 2,3 Diethyl N,6 Dihydroxybenzamide Analogues

Design and Synthesis of 2,3-Diethyl-N,6-dihydroxybenzamide Analogues for SAR Elucidation

The core of any SAR study lies in the strategic design and synthesis of a library of related compounds, where specific parts of the parent molecule are methodically altered. This process allows for the mapping of chemical structure to biological function.

The benzene (B151609) ring of the benzamide (B126) scaffold is a prime target for modification to probe its role in ligand-target interactions. Altering the substituents allows for a fine-tuning of the molecule's steric, electronic, and hydrophobic properties. For example, replacing the ethyl groups with other functionalities can significantly impact activity. Investigations into various benzamide derivatives have shown that such modifications are a key strategy for detailed structure-activity analysis. mdpi.com

Table 1: Theoretical Modifications to the Benzene Ring and Their Hypothesized Impact
PositionOriginal SubstituentProposed ModificationHypothesized Effect on Properties
2,3-CH₂CH₃ (Diethyl)-CH₃ (Dimethyl)Reduces steric bulk, potentially altering fit into a hydrophobic pocket.
2,3-CH₂CH₃ (Diethyl)-F (Difluoro)Increases electron-withdrawing character, may introduce specific polar contacts.
4-H-Cl (Chloro)Adds a hydrophobic and electron-withdrawing group, potentially probing a different region of the binding site.
5-H-OCH₃ (Methoxy)Introduces a hydrogen bond acceptor and can alter the electronic nature of the ring.

The N-alkyl and hydroxyl (-OH) groups are critical functional moieties that are often directly involved in binding to a biological target. The hydroxyl groups, in particular, are capable of forming strong hydrogen bonds. researchgate.net Modifying these groups is a classic strategy to test their importance. For instance, converting a hydroxyl group into an ether (O-methyl) removes its ability to donate a hydrogen bond, which can clarify the specific nature of its interaction. stereoelectronics.org

Table 2: Theoretical Variations of N-Alkyl and Hydroxyl Groups and Their Predicted Role
GroupProposed ModificationPredicted Impact on Binding
N-HN-CH₃ (N-Methyl)Increases lipophilicity; adds steric bulk that may enhance or disrupt binding.
6-OH6-OCH₃ (6-Methoxy)Eliminates hydrogen bond donor capability; tests the importance of the hydrogen atom of the hydroxyl group.
N-OHN-H (Amide)Removes the N-hydroxyl group to assess its specific contribution to affinity and recognition.
6-OHRelocation to position 4 or 5Probes the geometric requirements for hydrogen bonding within the target's active site.

Correlation of Structural Features with Theoretical Binding Affinities and In Vitro Activity Profiles

The data gathered from synthesizing and testing analogues is used to build a coherent model that links specific molecular features to biological outcomes. This correlation is essential for predicting the activity of new, unsynthesized compounds.

Hydroxyl groups are frequently vital for a molecule's biological activity due to their ability to form hydrogen bonds, acting as both hydrogen bond donors and acceptors. stereoelectronics.org This directional bonding is crucial for high-affinity and specific ligand-target recognition. researchgate.net The precise placement of hydroxyl groups on a scaffold can be the determining factor for potent activity, as their interactions can anchor the molecule in the optimal orientation within a binding site. researchgate.netresearchgate.net Studies on various molecular classes have repeatedly confirmed that the presence and correct positioning of hydroxyl groups are necessary for biological activity. nih.gov The desolvation penalty for these polar groups means that for them to contribute positively to binding affinity, they must form favorable interactions with the target. researchgate.net

It is hypothesized that the two ethyl groups at positions 2 and 3 on the benzene ring serve a specific purpose. These groups create a defined hydrophobic region on the molecule. This region likely interacts with a corresponding hydrophobic pocket in the biological target, contributing to binding affinity through van der Waals forces. The specific size and shape of this diethyl substitution may be optimal for fitting into this pocket, potentially excluding water molecules and leading to a favorable entropic contribution to binding. This "lock-and-key" fit could also enhance selectivity for the intended target over other proteins.

Pharmacophore Modeling and Ligand-Based Design Principles (Theoretical)

Pharmacophore modeling is a computational approach that distills the key structural features of a molecule into a 3D arrangement of electronic and steric properties necessary for activity. acs.org This model then serves as a template for designing new molecules or searching databases for existing compounds that match the required features. youtube.com

For a molecule like this compound, a theoretical pharmacophore model would likely consist of:

Two Hydrogen Bond Donors (HBD): Corresponding to the two hydroxyl groups.

One or more Hydrogen Bond Acceptors (HBA): Corresponding to the oxygen atoms of the hydroxyl and carbonyl groups. stereoelectronics.org

One Hydrophobic Feature (H): Representing the diethyl-substituted benzene ring.

Ligand-based design uses the collective SAR data from known active and inactive analogues to establish design principles. For this class of compounds, such principles would likely emphasize the necessity of two hydroxyl groups in a specific geometric arrangement and a hydrophobic moiety of a particular size to achieve optimal activity. Statistical methods like Quantitative Structure-Activity Relationship (QSAR) can further refine these models to predict the activity of novel compounds with greater accuracy. nih.gov

No Publicly Available Research Found for this compound

Following a comprehensive review of scientific literature and chemical databases, no specific research articles or data pertaining to the structure-activity relationship (SAR) or structure-property relationship (SPR) of the chemical compound This compound were identified. Consequently, the development of an article based on the provided outline is not possible at this time.

The search for theoretical studies, including the derivation of key structural features for interaction and the application of this compound or its analogues in virtual screening for novel ligands, yielded no relevant results. This suggests that "this compound" may be a novel or largely unstudied compound within the public domain of scientific research.

While related compounds with benzamide and dihydroxy- or diethyl- substitutions have been investigated in various contexts, the strict requirement to focus solely on "this compound" and its direct analogues prevents the inclusion of information from these tangentially related studies.

Therefore, the requested detailed research findings and data tables for the specified sections and subsections cannot be generated.

Advanced Analytical Methodologies for Research Applications of 2,3 Diethyl N,6 Dihydroxybenzamide

Development of Hyphenated Techniques for In Situ Monitoring of Interactions

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are paramount for studying the transient and complex interactions of 2,3-diethyl-N,6-dihydroxybenzamide in real-time.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for characterizing non-covalent complexes involving this compound. Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of intact biomolecular complexes from solution to the gas phase, enabling the direct measurement of their mass-to-charge ratio (m/z). researchgate.net This approach can confirm the stoichiometry of a ligand-protein complex and provide insights into binding affinity.

High-resolution mass spectrometry (HRMS) can precisely identify the molecular formula of the compound and its complexes. researchgate.net Tandem mass spectrometry (MS/MS or MSn) experiments are used to study the fragmentation patterns of the compound, which helps in structural elucidation and in identifying the parts of the molecule that are protected from fragmentation upon binding to a target. researchgate.net

Table 1: Application of Mass Spectrometry in Analyzing this compound Interactions

TechniqueApplicationInformation Obtained
LC-ESI-MSAnalysis of non-covalent complexesConfirmation of binding, stoichiometry of the ligand-target complex.
HRMSPrecise mass determinationVerification of elemental composition of the compound and its adducts.
Tandem MS (MS/MS)Structural analysis of the compound and its complexesFragmentation pathways, identification of interaction sites through protection from fragmentation.

Spectroscopic techniques that detect changes in optical properties upon molecular interaction are invaluable for the real-time observation of binding events. Methods such as UV-Visible spectroscopy, fluorescence spectroscopy, and surface plasmon resonance (SPR) can monitor the kinetics of binding between this compound and a target macromolecule. While specific studies on this compound are not prevalent, the principles of these techniques are broadly applicable. For instance, changes in the intrinsic fluorescence of a target protein upon binding of the ligand can be used to determine binding constants (Kd) and association/dissociation rates.

Chromatographic Separation Techniques for Purity and Isomer Analysis

The synthesis of this compound can result in impurities and potential positional isomers. High-performance liquid chromatography (HPLC) is the cornerstone technique for assessing the purity of the compound and for separating it from related substances. nih.gov

Reverse-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated based on its hydrophobicity. The development of a robust HPLC method involves optimizing the mobile phase composition, column type, and detection wavelength to achieve baseline separation of the main peak from all impurities. For isomer analysis, particularly separating the 2,3-diethyl isomer from other possible diethyl-dihydroxybenzamide isomers (e.g., 2,4-diethyl, 3,4-diethyl), chiral chromatography or specialized stationary phases may be required if enantiomers or diastereomers are possible. nih.gov Method validation ensures the accuracy, precision, and linearity of the analytical procedure. researchgate.netresearchgate.net

Table 2: HPLC Method Parameters for Purity Analysis of Benzamide (B126) Derivatives

Click to view table
ParameterTypical Condition for AnalysisPurpose
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides hydrophobic stationary phase for separation.
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% Formic Acid)Elutes compounds based on polarity; acid improves peak shape.
Flow Rate1.0 mL/minEnsures efficient separation and reasonable run time.
DetectionUV at a specific wavelength (e.g., 254 nm)Monitors the elution of the compound and impurities.
Purity AssessmentPeak area normalizationQuantifies the main compound relative to impurities. researchgate.net

Advanced NMR Spectroscopy for Ligand-Target Dynamics and Conformational Studies (Beyond Basic Identification)

Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the structure, dynamics, and interactions of this compound at an atomic level. nih.gov

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments for determining the three-dimensional conformation of molecules in solution. These techniques detect spatial proximities between protons that are close in space (< 5 Å), regardless of whether they are connected by chemical bonds.

For this compound, NOESY or ROESY spectra would reveal correlations between the protons of the ethyl groups and the protons on the aromatic ring. This information is critical for defining the preferred orientation and rotational freedom of the diethyl substituents relative to the benzamide core, which can be a key determinant of its binding activity.

Ligand-observed NMR techniques are highly effective for studying the binding of small molecules to large protein targets. mdpi.com Saturation Transfer Difference (STD) NMR is a prominent example used for screening and epitope mapping. nih.govichorlifesciences.com

In an STD-NMR experiment, a selective radiofrequency pulse saturates a region of the NMR spectrum where only the protein resonates. nih.govresearchgate.net This saturation spreads throughout the protein via spin diffusion. If this compound binds to the protein, the saturation is transferred to the ligand's protons. The ligand then dissociates back into solution, carrying this "memory" of saturation. nih.gov By subtracting a spectrum with protein saturation from one without, a "difference" spectrum is obtained which shows signals only from the protons of the binding ligand. ichorlifesciences.com

The intensity of the signals in the STD spectrum is proportional to the proximity of the ligand's protons to the protein surface. nih.gov This allows for the mapping of the "binding epitope"—the specific part of the molecule that is in close contact with the target. ichorlifesciences.com For this compound, this could reveal whether the diethyl groups, the dihydroxy-substituted ring, or the N-hydroxybenzamide moiety are critical for the interaction.

Table 3: Hypothetical STD-NMR Results for Epitope Mapping of this compound

Proton GroupHypothetical STD Amplification (%)Interpretation
Aromatic Ring Protons100% (Reference)This part of the molecule is in closest contact with the protein target.
Ethyl Group (CH2)75%The methylene (B1212753) protons are in significant contact with the protein.
Ethyl Group (CH3)40%The terminal methyl groups are more distant from the protein surface or more mobile.
Hydroxyl Protons (OH)N/ATypically exchanged with solvent (D2O) and not observed.

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